1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride
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Overview
Description
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is an intermediate used in the preparation of Ivabradine, a selective bradycardic agent that directly affects the pacemaker If current of the sinoatrial node .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride involves several synthetic routes. One common method includes the reduction and salting-out of 4,5-dimethoxybenzocyclobutyl-1-methyl formamide in an inert solvent . This reaction is characterized by mild conditions, clean and accessible raw materials, low overall cost, and high chemical and enantiomeric purity, making it suitable for industrial production .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of inert solvents and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to synthesize the compound from its precursors.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as DMSO, methanol, and water . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include intermediates used in the synthesis of Ivabradine and other related compounds .
Scientific Research Applications
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride involves its role as an intermediate in the synthesis of Ivabradine. Ivabradine selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or intracardiac conduction .
Comparison with Similar Compounds
Similar Compounds
- (S)-3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid N-methyl-amide
- 4,5-Dimethoxy-1-cyanobenzocyclobutane
- 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
- (S)-4,5-Dimethoxy-1,2-dihydrocyclobutabenzen-1-yl-N-methylmethanamine
Uniqueness
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride is unique due to its specific structure and its role as a crucial intermediate in the synthesis of Ivabradine. Its high chemical and enantiomeric purity make it particularly valuable in pharmaceutical applications .
Properties
IUPAC Name |
1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAIQSQSDOONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC(=C(C=C12)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206230-28-5 |
Source
|
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206230-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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